2-(difluoromethyl)prop-2-enenitrile
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Overview
Description
2-(Difluoromethyl)prop-2-enenitrile is a versatile organic compound characterized by the presence of a difluoromethyl group attached to an alkenenitrile structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(difluoromethyl)prop-2-enenitrile typically involves the reaction of difluoromethylating agents with appropriate precursors. One common method is the reaction of difluoromethyl iodide with acrylonitrile under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and catalysts, are optimized to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylated carboxylic acids.
Reduction: Reduction reactions can lead to the formation of difluoromethylated alcohols.
Substitution: Substitution reactions can occur at the difluoromethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.
Major Products Formed:
Difluoromethylated carboxylic acids
Difluoromethylated alcohols
Various difluoromethylated derivatives
Scientific Research Applications
2-(Difluoromethyl)prop-2-enenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be employed in the study of biological systems, including enzyme inhibition and receptor binding assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(difluoromethyl)prop-2-enenitrile exerts its effects involves its interaction with molecular targets and pathways. The difluoromethyl group can influence the reactivity and binding affinity of the compound, leading to specific biological or chemical outcomes.
Comparison with Similar Compounds
2,2-Difluoroprop-2-enenitrile
2-(Difluoromethyl)ethanol
Difluoromethyl methacrylate
Uniqueness: 2-(Difluoromethyl)prop-2-enenitrile is unique due to its difluoromethyl group, which imparts distinct chemical and physical properties compared to similar compounds. This group enhances the compound's reactivity and stability, making it a valuable tool in various applications.
Properties
CAS No. |
383-81-3 |
---|---|
Molecular Formula |
C4H3F2N |
Molecular Weight |
103.1 |
Purity |
95 |
Origin of Product |
United States |
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